N-Desmethyl Topotecan-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

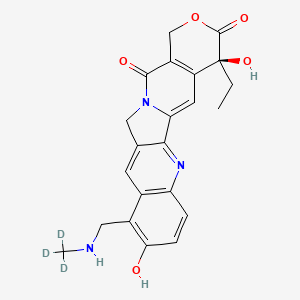

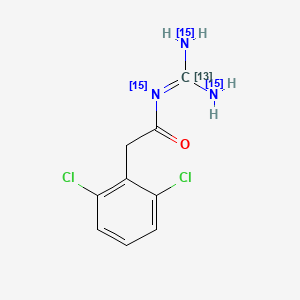

N-Desmethyl Topotecan-d3 is a stable isotopic labeled analog of the anticancer drug, Topotecan . It is used as a reference standard in clinical and biomedical research to investigate the metabolic fate and pharmacokinetics of Topotecan . It is a metabolite of Topotecan .

Synthesis Analysis

The compound is prepared by the chemical synthesis of Topotecan-D3, which involves the use of deuterated reagents . The isolated material was shown to be approximately 95% pure .Molecular Structure Analysis

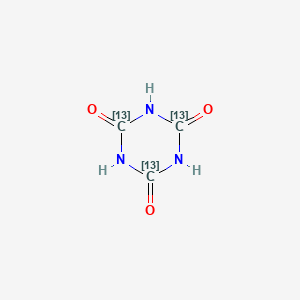

The molecular formula of N-Desmethyl Topotecan-d3 is C22H18D3N3O5 . The chemical structure consists of a lactone ring, a pyrrolidine ring, and a nitroso group .科学的研究の応用

Metabolic Pathway Identification : Topotecan undergoes O-glucuronidation, forming metabolites including Topotecan-O-glucuronide and N-desmethyl Topotecan-O-glucuronide. These metabolites have been identified in the urine of treated patients, suggesting an important pathway in the drug's metabolism and excretion (Rosing et al., 1998).

Pharmacokinetic Analysis : A study developed a sensitive and specific method for determining plasma concentrations of Topotecan and N-desmethyl Topotecan. This method allows for evaluating drug-drug interactions and the disposition of these compounds in pediatric patients receiving Topotecan (Bai et al., 2003).

Excretion Pathways : Research into the excretion of Topotecan in patients with malignant solid tumors found that urinary and fecal excretion of unchanged Topotecan are major elimination routes. Only small amounts of N-desmethyl Topotecan were found in excreta, highlighting its limited role in elimination (Herben et al., 2002).

Effect of Drug Interactions : Phenytoin, a medication used for seizure control, was found to alter the disposition of Topotecan and its N-desmethyl metabolite. This finding is crucial for understanding how concurrent medications can impact the effectiveness and metabolism of Topotecan (Zamboni et al., 1998).

Isolation and Structural Confirmation : N-Desmethyl Topotecan was isolated and structurally confirmed as a metabolite of Topotecan. The concentration of this metabolite in human plasma and urine was relatively low, suggesting its minor role in the pharmacokinetics of Topotecan (Rosing et al., 1997).

特性

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-[(trideuteriomethylamino)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUJOGCYOWLZFL-WOWPMFNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675817 |

Source

|

| Record name | (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Topotecan-d3 | |

CAS RN |

1217633-79-8 |

Source

|

| Record name | (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)

![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)